molecular formula C6H8O2 B042091 Ethyl 2-butynoate CAS No. 4341-76-8

Ethyl 2-butynoate

Cat. No.: B042091
CAS No.: 4341-76-8
M. Wt: 112.13 g/mol
InChI Key: FCJJZKCJURDYNF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 2-butynoate is an electron-deficient internal alkyne . It primarily targets the process of methanogenesis, acting as a methanogenesis inhibitor . Methanogenesis is a crucial part of the global carbon cycle and a significant source of atmospheric methane. Inhibiting this process can have substantial implications in controlling greenhouse gas emissions.

Mode of Action

The compound interacts with its targets by undergoing codimerization with alkenes to form 1,3-dienes . This interaction is catalyzed by a rhodium(I)/H8-BINAP complex . Codimerization is a process where two different types of monomers join to form a copolymer. In this case, the this compound and the alkene form a 1,3-diene.

Pharmacokinetics

Its physical properties such as its liquid form, boiling point of 160-161 °c/730 mmhg, and density of 0962 g/mL at 25 °C can influence its pharmacokinetic properties.

Result of Action

The primary result of this compound’s action is the inhibition of methanogenesis . By inhibiting this process, it can control the production of methane, a potent greenhouse gas. Additionally, its ability to undergo codimerization with alkenes to form 1,3-dienes can result in the synthesis of new compounds with potential applications in various fields.

Safety and Hazards

Ethyl 2-butynoate is classified as an irritant . It can cause skin irritation and serious eye irritation . It is also a combustible liquid . Safety measures include avoiding contact with skin and eyes, avoiding inhalation, and keeping away from open flames and hot surfaces .

Future Directions

While specific future directions for Ethyl 2-butynoate are not mentioned in the search results, it’s worth noting that it has been used in the study of its effect on in vitro degradation and microbial biomass production . It may also be used in the synthesis of various compounds, including 3-ethyl, 1-methyl 1- (2-nitrophenyl)-cyclopent-3-ene-1,3-dicarboxylate, tricyclic aziridine derivatives, and alkenylsilanols .

Biochemical Analysis

Biochemical Properties

Ethyl 2-butynoate has been reported to undergo codimerization with alkenes to form 1,3-dienes, a process catalyzed by the rhodium (I)/H8-BINAP complex This suggests that this compound can interact with certain enzymes and proteins to participate in biochemical reactions

Cellular Effects

Given its role as a methanogenesis inhibitor , it may influence cell function by affecting methanogenesis pathways. Its specific impact on cell signaling pathways, gene expression, and cellular metabolism needs to be investigated further.

Molecular Mechanism

It is known to undergo codimerization with alkenes to form 1,3-dienes in the presence of the rhodium (I)/H8-BINAP complex This suggests that it may interact with biomolecules and potentially influence enzyme activity and gene expression

Metabolic Pathways

Given its role as a methanogenesis inhibitor , it may interact with enzymes or cofactors involved in methanogenesis

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-butynoate can be synthesized through the esterification of 2-butynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous distillation to remove the product as it forms .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Methyl propiolate
  • Ethyl propiolate
  • Propiolic acid
  • 2-Butynoic acid

Comparison: Ethyl 2-butynoate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to similar compounds like propiolic acid. Its electron-deficient alkyne structure makes it particularly useful in reactions requiring a strong electrophile .

Properties

IUPAC Name

ethyl but-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJJZKCJURDYNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195846
Record name Ethyl 2-butynoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4341-76-8
Record name Ethyl 2-butynoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4341-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl tetrolate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-butynoate
Source EPA DSSTox
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Record name Ethyl 2-butynoate
Source European Chemicals Agency (ECHA)
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Record name ETHYL TETROLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary area of research interest for Ethyl 2-butynoate?

A1: this compound has garnered significant interest as a potential inhibitor of ruminal methanogenesis. Studies have explored its effects on methane production in rumen fluid and pure cultures of methanogens [, ].

Q2: How does this compound affect methanogenesis in the rumen?

A2: While the exact mechanism remains unclear, research suggests that this compound effectively reduces methane production in rumen fluid [, , ]. One study observed a maximum decrease in methanogenesis of 79% with this compound addition [].

Q3: Are there any drawbacks to using this compound as a methanogenesis inhibitor?

A3: Research indicates that high concentrations of this compound might negatively impact the apparent fermentation of feed substrates in the rumen []. Further investigations are needed to determine the optimal concentration for methane reduction without compromising digestibility.

Q4: Beyond methanogenesis inhibition, what other applications of this compound are being explored?

A4: this compound serves as a versatile reagent in organic synthesis. Studies demonstrate its utility in phosphine-catalyzed [3 + 2] cycloaddition reactions for creating quaternary carbon centers and nitrogen-containing heterocycles [, , , , ]. It is also used in reactions with tropone tosylhydrazone sodium salt to form 1H-1,2-benzodiazepine derivatives [].

Q5: Can you provide specific examples of reactions where this compound is employed?

A5: Certainly. This compound reacts with malonate-type nucleophiles in the presence of a phosphine catalyst, leading to the formation of γ-addition products []. Furthermore, it participates in [3 + 3] annulation reactions with azomethine imines under phosphine catalysis to generate diverse heterocyclic compounds [, ].

Q6: Is this compound utilized in any analytical chemistry techniques?

A6: Yes, a study employed this compound as a model substrate alongside ethylphenyl propiolate to monitor hydrogenation reactions using benchtop 2D NMR enhanced by parahydrogen-induced polarization and fast correlation spectroscopy with time-resolved non-uniform sampling []. This approach allows for sensitive and high-resolution monitoring of the hydrogenation process.

Q7: What is the molecular formula and weight of this compound?

A7: this compound has the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol.

Q8: Are there any known structure-activity relationship (SAR) studies on this compound derivatives?

A8: While the provided abstracts don't delve into detailed SAR studies for this compound derivatives, one study explores the impact of different substituents on the acetylene moiety in reactions with tropone tosylhydrazone sodium salt []. Further research is necessary to establish comprehensive SAR data for this compound class.

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